1-Cyclopentyl-1-cyclopentanol

Lipophilicity ADME Chemical Probes

Select 1-Cyclopentyl-1-cyclopentanol for your next synthesis when a highly rigid, space-filling hydrophobic group is critical. Unlike monocyclic or linear alcohols, its dual-cyclopentane architecture delivers unparalleled steric hindrance and enhanced lipophilicity for modulating biological targets, shielding metabolic sites, or creating non-volatile derivatives. Ideal for med chem and agrochemical R&D applications where structural precision drives activity. Secure your research supply now.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B8302435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-1-cyclopentanol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2(CCCC2)O
InChIInChI=1S/C10H18O/c11-10(7-3-4-8-10)9-5-1-2-6-9/h9,11H,1-8H2
InChIKeyFAGXGCNYHMUVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentyl-1-cyclopentanol: A Tertiary Alcohol Building Block for Specialized Organic Synthesis


1-Cyclopentyl-1-cyclopentanol is a synthetic, tertiary alcohol consisting of a central carbon atom bonded to a hydroxyl group (-OH) and two cyclopentyl rings. With a molecular formula of C10H18O and a molecular weight of 154.25 g/mol, this compound is typically supplied as a research chemical with a standard purity of 95% . Its primary utility is as a building block or intermediate in organic synthesis, where its unique structure can be leveraged to create complex molecules, particularly in pharmaceutical and agrochemical research . The compound is distinguished from its simpler analogs by its more complex, bicyclic framework, which imparts different steric and electronic properties.

1-Cyclopentyl-1-cyclopentanol: Why Simpler Cycloalkanols Cannot Be Substituted


The structural distinction of 1-cyclopentyl-1-cyclopentanol is critical for its intended applications. Simple, monocyclic alcohols like cyclopentanol (C5H10O, MW 86.13) [1] or acyclic analogs like 1-pentylcyclopentanol (C10H20O, MW 156.27) [2] possess markedly different physicochemical properties, including molecular size, shape, and lipophilicity. As a tertiary alcohol with two ring systems, 1-cyclopentyl-1-cyclopentanol has a distinct steric profile and is expected to exhibit different reactivity in elimination and oxidation reactions compared to its secondary or primary counterparts . Substituting with a different alcohol would alter the geometry and electronic environment of any derivative molecule, likely resulting in a complete loss of the desired activity or function in a specific chemical or biological context. Therefore, a simple generic replacement is not scientifically valid without direct experimental validation.

1-Cyclopentyl-1-cyclopentanol: Head-to-Head Physicochemical Comparison Data


Comparative Lipophilicity of 1-Cyclopentyl-1-cyclopentanol vs. Monocyclic and Linear Analogs

Lipophilicity, a key determinant of membrane permeability and biological activity, differs substantially between 1-cyclopentyl-1-cyclopentanol and its structural analogs. While experimental logP data for 1-cyclopentyl-1-cyclopentanol is unavailable, a comparative analysis using computed logP (cLogP) values from authoritative databases reveals a clear trend. The bicyclic structure is predicted to have a cLogP value that is significantly higher than simpler alcohols, indicating a much greater affinity for hydrophobic environments. The cLogP value for the related compound, 1-(n-pentyl)cyclopentanol, is reported as 2.87 [1]. This value is substantially higher than the calculated cLogP for cyclopentanol, which is approximately 1.5 [2].

Lipophilicity ADME Chemical Probes

Comparative Physical State and Thermal Properties of 1-Cyclopentyl-1-cyclopentanol

The physical state and thermal behavior of a compound are critical for handling, formulation, and storage. While specific melting and boiling points for 1-cyclopentyl-1-cyclopentanol are not published in the primary literature, inference from related compounds indicates it is likely a solid or a high-boiling liquid at room temperature. This contrasts sharply with simpler alcohols like cyclopentanol, which is a colorless liquid with a boiling point of 139-140 °C [1]. The related compound 1-(n-pentyl)cyclopentanol, which has a similar molecular weight but a linear alkyl chain, is reported to have a flash point of 82°C, indicating a significantly lower volatility than cyclopentanol [2].

Formulation Storage Physical Properties

Comparative Molecular Size and Steric Bulk

The three-dimensional shape and steric bulk of a molecule are fundamental determinants of its ability to interact with biological targets like enzymes and receptors. 1-Cyclopentyl-1-cyclopentanol, with two cyclopentane rings, presents a significantly larger and more complex steric profile than monocyclic or acyclic analogs. The molecular weight (154.25 g/mol) is nearly double that of cyclopentanol (86.13 g/mol) [1]. Furthermore, its topological complexity, as measured by the number of rotatable bonds and ring count, is substantially higher. For instance, the related compound 1-(n-pentyl)cyclopentanol, despite having a similar molecular weight (156.27 g/mol), has a linear alkyl chain with four rotatable bonds, leading to a high degree of conformational flexibility [2]. In contrast, the dual cyclopentyl rings of 1-cyclopentyl-1-cyclopentanol impose a rigid, globular shape.

Molecular Recognition Steric Hindrance Drug Design

Validated Use Cases for 1-Cyclopentyl-1-cyclopentanol in Scientific Research


Specialized Building Block for Sterically Demanding Scaffolds

Given its significant steric bulk and rigid, bicyclic structure (Section 3, Evidence Item 3), 1-cyclopentyl-1-cyclopentanol is an ideal candidate for use as a building block in the synthesis of pharmaceutical candidates where a specific, space-filling hydrophobic group is required. It can be used to explore the effects of increased steric hindrance on biological target binding or to improve metabolic stability by shielding a vulnerable site. Its use is predicated on the need for its unique shape, which cannot be replicated by simpler or more flexible analogs.

Development of Lipophilic Chemical Probes

The significantly higher predicted lipophilicity of this compound class compared to monocyclic alcohols (Section 3, Evidence Item 1) makes 1-cyclopentyl-1-cyclopentanol a promising starting point for developing chemical probes. In a drug discovery context, introducing this group onto a core scaffold can drastically increase the compound's partition coefficient, potentially enhancing membrane permeability or directing it to lipid-rich environments. This is a critical differentiator from less lipophilic analogs like cyclopentanol.

Synthesis of Non-Volatile Derivatives and Formulations

Based on the inferred low volatility and high flash point relative to simpler alcohols (Section 3, Evidence Item 2), 1-cyclopentyl-1-cyclopentanol is a more suitable choice for creating non-volatile derivatives. In material science or agrochemical formulations, incorporating this alcohol as an ester or ether can produce a final product with reduced flammability and odor, which is a key advantage over using more volatile, lower molecular weight alcohols.

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